molecular formula C11H19NO2 B2475273 tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate CAS No. 1824168-87-7

tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate

Cat. No.: B2475273
CAS No.: 1824168-87-7
M. Wt: 197.278
InChI Key: QVFURYRVRJIKNV-UHFFFAOYSA-N
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Description

tert-Butyl N-{spiro[2.3]hexan-1-yl}carbamate: is a chemical compound with the molecular formula C11H20N2O2. It is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate typically involves the reaction of spiro[2.3]hexane-1-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{spiro[2.3]hexan-1-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity .

Biology and Medicine: In biological and medical research, this compound can be used to develop new pharmaceuticals or to study the interactions of spirocyclic compounds with biological targets. Its potential as a drug candidate is explored due to its stability and reactivity .

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that benefit from its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl N-{spiro[2.3]hexan-1-yl}carbamate
  • tert-Butyl N-{spiro[2.3]hexan-1-yl}methylcarbamate
  • tert-Butyl N-{spiro[2.3]hexan-1-yl}ethylcarbamate

Comparison: this compound is unique due to its specific spirocyclic structure and the presence of a tert-butyl carbamate group. This combination provides distinct reactivity and stability compared to other similar compounds. The spirocyclic structure imparts unique physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-spiro[2.3]hexan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-7-11(8)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFURYRVRJIKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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